(3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one

Catalog No.
S3012109
CAS No.
38661-91-5
M.F
C16H13ClO
M. Wt
256.73
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one

CAS Number

38661-91-5

Product Name

(3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one

IUPAC Name

(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one

Molecular Formula

C16H13ClO

Molecular Weight

256.73

InChI

InChI=1S/C16H13ClO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-11H,1H3/b16-11-

InChI Key

OHUPHNWMLWIYGY-WJDWOHSUSA-N

SMILES

CC(=O)C(=CC1=CC=C(C=C1)Cl)C2=CC=CC=C2

solubility

not available

Potential Areas of Research:

Based on the chemical structure, (E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one possesses some functional groups that might be of interest for scientific research. Here are some potential areas where this compound could be investigated:

  • Organic Chemistry: The presence of the conjugated double bond system suggests potential for applications in organic synthesis or studies on reactivity in various reaction conditions.
  • Medicinal Chemistry: The chalcone scaffold (conjugated ketone with a phenyl ring on each side) is present in many natural products with various biological activities PubChem, (E)-4-(4-chlorophenyl)-1-phenylbut-3-en-1-one: https://pubchem.ncbi.nlm.nih.gov/compound/E_-4-4-chlorophenyl-1-phenylbut-3-en-1-one. (E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one could be a target for research into its potential medicinal properties, although further studies would be necessary.

(3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one, also known by its CAS number 38661-91-5, is a chemical compound characterized by a molecular formula of C16_{16}H13_{13}ClO and a molecular weight of 256.73 g/mol. This compound features a conjugated system that includes a phenyl group and a chlorophenyl group, contributing to its unique chemical properties. The structure can be represented in SMILES notation as O=C(C)/C(C1=CC=CC=C1)=C/C(C=C2)=CC=C2Cl, indicating the presence of a ketone functional group along with a double bond between the carbon atoms in the butenone structure .

Typical for α,β-unsaturated carbonyl compounds. Key reactions include:

  • Nucleophilic Addition: The electrophilic carbonyl carbon can react with nucleophiles, leading to the formation of various derivatives.
  • Hydrogenation: Under catalytic conditions, this compound can be hydrogenated to yield saturated ketones.
  • Aldol Condensation: In the presence of strong bases, it can participate in aldol reactions, forming β-hydroxy ketones.

These reactions are essential for synthesizing more complex organic molecules and studying reaction mechanisms involving conjugated systems .

Preliminary studies suggest that (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one exhibits biological activities that may include:

  • Antimicrobial Properties: Some derivatives of similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Investigations into structurally related compounds indicate potential anticancer effects, possibly through apoptosis induction in cancer cells.

Further research is needed to fully understand its biological implications and therapeutic potential .

The synthesis of (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one typically involves:

  • Starting Materials: The synthesis may begin with commercially available starting materials such as acetophenone and 4-chlorobenzaldehyde.
  • Condensation Reaction: A Claisen-Schmidt condensation reaction is often employed, where the aldehyde reacts with the ketone in the presence of a base (like sodium hydroxide) to form the desired enone.
  • Purification: The product is then purified through recrystallization or chromatography to achieve high purity levels.

This method highlights the utility of classical organic synthesis techniques in generating complex molecules from simpler precursors .

(3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one has potential applications in various fields:

  • Pharmaceuticals: It may serve as a lead compound in drug development due to its biological activity.
  • Material Science: Its unique structural properties could be explored for use in organic electronics or photonic devices.
  • Chemical Research: As an intermediate in organic synthesis, it can facilitate the production of other complex molecules.

These applications underscore its versatility within both industrial and research contexts .

Interaction studies involving (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one are crucial for understanding its biological mechanisms. Investigations have focused on:

  • Protein Binding Assays: Evaluating how this compound interacts with specific proteins could elucidate its mode of action in biological systems.
  • Metabolic Pathway Analysis: Understanding how it is metabolized within organisms can provide insights into its efficacy and safety profile.

Such studies are essential for advancing its potential therapeutic applications and ensuring safe usage .

Several compounds share structural similarities with (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
4-(4-Chlorophenyl)-3-buten-2-oneC10_{10}H9_{9}ClOSimpler structure; potential applications in organic synthesis .
4-(Phenyl)-3-buten-2-oneC10_{10}H10_{10}OLacks chlorine; used in flavoring agents .
(E)-3-(4-chlorophenyl)-4-phenylbut-3-en-2-oneC16_{16}H15_{15}ClOSimilar enone structure; studied for biological activity .

The uniqueness of (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one lies in its specific combination of substituents and double bond configuration, which may influence its reactivity and biological interactions differently than those of related compounds. This specificity is crucial for targeted applications in pharmaceuticals and materials science .

Chalcones, first synthesized in the late 19th century via Claisen-Schmidt condensations, gained prominence after the isolation of natural derivatives in 1910. Early studies focused on their role as flavonoid precursors and plant pigments, but the 20th century saw a shift toward pharmacological exploration. The discovery of their anti-inflammatory and antimicrobial properties in the 1980s catalyzed synthetic efforts to optimize bioactivity through structural modifications. (3E)-4-(4-Chlorophenyl)-3-phenylbut-3-en-2-one emerged in the 2010s as part of a broader trend toward halogenated chalcones, which exhibit enhanced metabolic stability and target affinity compared to non-halogenated analogs.

Structural Significance in Medicinal Chemistry

The compound’s bioactivity stems from its planar, conjugated system (Figure 1):

  • α,β-Unsaturated ketone: Facilitates Michael addition reactions with biological nucleophiles (e.g., cysteine residues).
  • 4-Chlorophenyl group: Introduces electron-withdrawing effects, polarizing the enone system and enhancing electrophilicity.
  • Phenyl substituent at C3: Provides hydrophobic interactions with protein binding pockets, as demonstrated in kinase inhibition studies.

Comparative analyses show that chloro-substitution at the para-position increases dipole moments by 1.2–1.5 D compared to meta- or ortho-substituted analogs, improving membrane permeability.

Classification within the Chalcone Derivative Family

(3E)-4-(4-Chlorophenyl)-3-phenylbut-3-en-2-one belongs to the di-arylchalcone subclass, characterized by:

  • Symmetry: C2 symmetry across the enone bridge, enabling dual-binding modes in enzymatic pockets.
  • Substituent positioning: The 4-chloro group on ring A and unsubstituted phenyl on ring B align with pharmacophore models for cyclooxygenase-2 (COX-2) inhibition.

Table 1 compares its structural attributes with related derivatives:

Chalcone DerivativeRing A SubstituentRing B SubstituentLogPμ (Debye)
(3E)-4-(4-Cl-phenyl)-3-phenyl4-ClH3.84.2
4-Methoxy-3-nitrochalcone4-OMe, 3-NO₂H2.93.1
2-Hydroxy-4'-fluorochalcone2-OH4-F2.52.8

Data derived from QSAR studies.

Research Significance and Current Academic Interest

Recent investigations emphasize three key areas:

  • Anticancer applications: Pyrazoline hybrids of (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one exhibit submicromolar GI₅₀ values against leukemia and colon cancer cell lines, surpassing doxorubicin in cytotoxicity profiles.
  • Antimicrobial activity: The chloro-substituted derivative demonstrates MICs of 8–25 μg/mL against Neisseria gonorrhoeae and methicillin-resistant Staphylococcus aureus (MRSA).
  • Synthetic methodology: Solid-state Claisen-Schmidt condensations yield the compound in 85–92% purity without chromatographic purification, enabling scalable production.

Ongoing clinical trials focus on optimizing its bioavailability through nanoencapsulation and prodrug strategies.

Claisen-Schmidt Condensation Strategies

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing α,β-unsaturated ketones, including (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one. This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone, typically acetophenone derivatives, under alkaline conditions. For instance, the reaction between 4-chlorobenzaldehyde and propiophenone in ethanol with sodium hydroxide as a catalyst yields the target compound via dehydration [1] [6]. The reaction mechanism proceeds through enolate formation, nucleophilic attack on the aldehyde, and subsequent elimination of water to form the conjugated enone system.

A critical factor influencing yield and stereoselectivity is the electronic nature of substituents. The electron-withdrawing 4-chloro group on the benzaldehyde enhances electrophilicity, accelerating the condensation step [1]. Recent studies comparing traditional and solvent-free approaches demonstrate that solvent-free conditions improve yields by reducing side reactions. For example, a solvent-free Claisen-Schmidt reaction using potassium hydroxide pellets achieved a 71.5% yield of 4-chloro chalcone derivatives, compared to 58.5% in ethanol [6]. This method minimizes waste and aligns with green chemistry principles (discussed in Section 2.3).

Table 1: Comparison of Claisen-Schmidt Reaction Conditions

ConditionCatalystSolventYield (%)Reference
TraditionalNaOHEthanol58.5 [6]
Solvent-freeKOHNone71.5 [6]

Palladium-Catalyzed Coupling Reactions

Mizoroki-Heck Reaction Applications

The Mizoroki-Heck reaction, a palladium-catalyzed coupling between aryl halides and alkenes, offers a versatile route to functionalized alkenes. For (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one, this method enables the introduction of the 4-chlorophenyl group via coupling of 4-chloroiodobenzene with a preformed enone intermediate. The reaction typically employs palladium acetate as a catalyst, a phosphine ligand (e.g., PPh₃), and a base such as triethylamine in polar aprotic solvents like DMF [3].

Key advancements include the use of bulky phosphine ligands (e.g., tBuXPhos), which enhance catalytic efficiency by stabilizing the palladium center and mitigating β-hydride elimination [4]. In a representative procedure, coupling 4-bromoacetophenone with styrene derivatives in the presence of Pd(OAc)₂ and cataCXium®PIntB ligand achieved yields exceeding 90% for analogous chalcone structures [4]. The stereochemical outcome (E-configuration) is dictated by the syn-periplanar geometry during the migratory insertion step [3].

Aryldiazonium Salt Coupling Methods

Aryldiazonium salts serve as effective electrophiles in palladium-catalyzed couplings, enabling the introduction of aryl groups under mild conditions. While direct applications to (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one are less documented, analogous protocols involve the reaction of diazonium salts with enones in the presence of Pd(0) catalysts. For example, coupling 4-chlorophenyldiazonium tetrafluoroborate with 3-phenylbut-3-en-2-one in acetonitrile with Pd/C yields the desired product [3]. This method avoids stoichiometric organometallic reagents, enhancing atom economy.

Green Chemistry and Sustainable Synthesis Approaches

Recent trends emphasize solvent-free and aqueous-phase syntheses to reduce environmental impact. A notable example is the ultrasound-assisted Claisen-Schmidt condensation, which accelerates reaction rates by enhancing mass transfer and reducing particle size. In one study, irradiating a mixture of 4-chlorobenzaldehyde and propiophenone with NaOH under ultrasound achieved 85% yield in 30 minutes, compared to 24 hours under conventional heating [6].

Water-mediated reactions also show promise. The Royal Society of Chemistry reported a protocol using aqueous micellar conditions, where surfactants like SDS stabilize reactive intermediates, enabling efficient condensation at room temperature [2]. This approach eliminates organic solvents and simplifies purification.

Stereoselective Synthetic Pathways

Controlling the E/Z configuration in α,β-unsaturated ketones is critical for biological activity. For (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one, the E-isomer predominates due to thermodynamic stabilization via conjugation. Reaction parameters such as temperature and base strength influence stereoselectivity. For instance, using lithium hydroxide at 0°C favors the E-isomer (95:5 E/Z ratio), whereas stronger bases like KOH at elevated temperatures promote isomerization to the Z-form [1] [5].

Chiral auxiliaries and asymmetric catalysis remain underexplored for this compound. However, preliminary work using Evans oxazolidinones in aldol reactions suggests potential for enantioselective synthesis [6].

Scalability and Process Optimization Considerations

Scaling up synthetic routes requires addressing catalyst loading, purification efficiency, and cost. For Claisen-Schmidt condensations, replacing homogeneous bases with heterogeneous catalysts (e.g., hydrotalcite) enables catalyst recycling, reducing waste [6]. In palladium-catalyzed methods, ligand selection profoundly impacts scalability. The cataCXium®PIntB ligand, despite its cost, allows catalyst loadings as low as 0.1 mol% Pd, making it viable for industrial production [4].

Table 2: Ligand Performance in Palladium-Catalyzed Coupling

LigandPd Loading (mol%)Yield (%)Reference
tBuXPhos1.089 [4]
cataCXium®PIntB0.195 [4]

Continuous-flow reactors offer another avenue for scalability, enhancing heat and mass transfer while minimizing side reactions. A pilot-scale Heck reaction in a microreactor achieved 92% yield with a residence time of 10 minutes, compared to 12 hours in batch mode [3].

Gram-Positive Bacterial Inhibition Mechanisms

Research investigations demonstrate that (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one, as a member of the chlorinated chalcone family, exhibits significant antimicrobial activity against Gram-positive bacteria through multiple inhibition mechanisms. Chalcones with chlorine atom substitutions have shown almost complete inhibition of the growth of Staphylococcus aureus DSM 799, demonstrating superior efficacy compared to their unchlorinated counterparts [1] [2].

The primary mechanism of action against Gram-positive bacteria involves disruption of the cytoplasmic membrane integrity [3]. Studies reveal that chlorinated chalcones target the cytoplasmic membrane as a primary site of action in Gram-positive cells, leading to membrane permeabilization and subsequent bacterial death [3] [4]. The membrane-disrupting abilities of these compounds result in disintegration of membrane integrity by destroying transmembrane potential and enhancing membrane permeability, ultimately causing the leakage of DNA and proteins [4].

The electronic and steric effects of chlorine substitution contribute significantly to the enhanced antimicrobial activity. Position-dependent activity studies indicate that the 4-position and 2'-position of chlorine substitution result in the most active compounds against Staphylococcus aureus [5]. This enhanced activity is rationalized by the electronic effects of the nucleophilic attack on the beta-carbon of the α,β-unsaturated ketone moiety, which is characteristic of the chalcone structure [5].

Chlorinated chalcones demonstrate bactericidal action against Gram-positive bacteria, with minimum inhibitory concentrations comparable to standard antimicrobial agents like sulfanilamide [5]. The compounds exhibit rapid bactericidal action and show low probability of developing resistance, making them promising candidates for addressing antibiotic resistance issues [4].

Gram-Negative Bacterial Inhibition Pathways

The inhibition pathways for Gram-negative bacteria involve different mechanisms compared to Gram-positive bacteria. Research indicates that while chlorinated chalcones affect both Gram-negative and Gram-positive cells, they do not act through identical mechanisms [3]. In Gram-negative cells, the outer membrane may serve as a sink for these compounds, potentially preventing them from reaching the cytoplasmic membrane [3].

Despite this barrier, chlorinated chalcones demonstrate significant activity against Gram-negative bacteria. Studies show complete inhibition of Escherichia coli growth by chalcones with chlorine atoms [1]. The compounds exhibit minimum inhibitory concentrations ranging from 1-32 μg/mL against various Gram-negative bacteria [4]. For Pseudomonas aeruginosa, which represents one of the most resistant strains, the 4-position and 4'-positions of chlorine substitution resulted in the most active compounds [5].

The mechanism of action involves disruption of multiple cellular processes in Gram-negative bacteria. These include overall decrease in adenosine triphosphate levels and inhibition of macromolecular synthesis upon exposure to chlorinated chalcones [3]. The compounds demonstrate broad-spectrum antimicrobial activity, effectively targeting both drug-sensitive and multidrug-resistant strains [6].

Molecular docking studies reveal that chlorinated chalcones target outer membrane proteins, such as outer membrane protein A (OmpA) in Acinetobacter baumannii, which contributes to pathogenicity [6]. This targeting disrupts nucleotide biosynthesis pathways, including enzymes like orotate phosphoribosyltransferase and uridylate kinase, which are critical for bacterial survival and replication [6].

Comparative Analysis with Other Chlorinated Chalcones

Comparative studies demonstrate that chlorinated chalcones exhibit superior antimicrobial efficacy compared to their unchlorinated analogs. Research findings consistently show that chalcones substituted with a chlorine atom demonstrate greater efficacy in inhibiting microbial strains compared to 2'-hydroxychalcone without halogen substitution [1] [7] [2]. Aglycones show slightly more effectiveness than their corresponding glycosides [1].

The systematic study of sixteen chlorinated chalcones revealed that nearly all synthesized compounds display antibacterial activity comparable to sulfanilamide, showcasing their potential as novel antimicrobial agents [5]. The positioning of chlorine substitution directly impacts antibacterial activity, with different positions showing optimal activity against different bacterial species [5].

Halogenated chalcones, including chlorinated derivatives, demonstrate significant cytotoxic potencies with median cytotoxic concentrations ranging from 1.6 to 18.4 μM [8]. These compounds exhibit selective toxicity for microbial targets while maintaining acceptable safety profiles for mammalian cells [4].

Comparative analysis with other antimicrobial agents reveals that chlorinated chalcones offer several advantages, including multiple modes of action, reduced likelihood of resistance development, and synergistic effects when combined with conventional antibiotics [9]. The compounds show promising potential in inhibiting biofilm formation, which is a critical virulence factor in many bacterial infections [6] [9].

Anti-inflammatory Mechanism Research

Cyclooxygenase Enzyme Inhibition Studies

Cyclooxygenase enzyme inhibition represents a primary mechanism through which (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one and related chlorinated chalcones exert their anti-inflammatory effects. Research demonstrates that chalcone derivatives exhibit selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with varying degrees of selectivity [10] [11].

Studies reveal that chlorinated chalcones, particularly 5'-chloro-2'-hydroxy-4'6'-dimethyl-3,4,5-trimethoxychalcone, exhibit potent anti-inflammatory activity with 90% inhibition of edema through COX enzyme inhibition [10]. The compound demonstrates IC50 values of 87.6 μM for COX-1 and 88.0 μM for COX-2, indicating dual inhibition capability [10].

Indole-based chalcones with chlorine substituents show remarkable inhibitory effects against COX-1, with IC50 values ranging from 23.2 to 24.5 μg/mL [10]. Some derivatives demonstrate selective COX-1 inhibition without affecting COX-2 activity, while others exhibit dual inhibition patterns [10]. Ferrocenyl chalcones demonstrate highly selective COX-2 inhibition with IC50 values as low as 0.05 μg/mL while showing no effect on COX-1 [10].

The mechanism of COX inhibition involves the interaction of the chalcone scaffold with the active sites of these enzymes. The α,β-unsaturated carbonyl system characteristic of chalcones facilitates binding to the enzyme active sites, leading to competitive or non-competitive inhibition [11] [12]. The presence of chlorine substituents enhances the binding affinity and selectivity profile [13].

Comparative studies indicate that methylsulfonyl chalcone-derived compounds can be potent analgesic and anti-inflammatory agents when proper substituents bind with each phenyl ring at the para position [14]. The relative position of functional groups to the carbonyl moiety significantly affects the potency of cyclooxygenase inhibition [14].

Pro-inflammatory Mediator Modulation

The modulation of pro-inflammatory mediators represents a crucial mechanism through which chlorinated chalcones exert their anti-inflammatory effects. Research demonstrates that these compounds significantly suppress the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) [15] [16].

Trans-chalcone administration results in significant suppression of TNF-α and IL-1β messenger ribonucleic acid expression in inflammatory models [15]. The compounds demonstrate dose-dependent effects, with higher concentrations (60 and 120 mg/kg) significantly controlling IL-6 expression [15]. Interleukin-17 expression is also effectively suppressed, contributing to the overall anti-inflammatory response [15].

Prostaglandin E2 inhibition represents another critical pathway of anti-inflammatory action. Dimethylamino-chalcones suppress PGE2 production in lipopolysaccharide-stimulated RAW 264.7 macrophage cells with IC50 values ranging from 0.6 to 0.7 μM [10]. Trimethoxy chalcone derivatives demonstrate even more potent inhibition, with 3,4,5-trimethoxy-4'-fluorochalcone showing an IC50 value of 0.033 μM for PGE2 inhibition [10].

The modulation occurs through interference with nuclear factor kappa B (NF-κB) signaling pathways. Chalcone derivatives inhibit NF-κB activation, which is essential for the expression of various pro-inflammatory genes, including inducible nitric oxide synthase and cytokine genes [16] [17]. This inhibition leads to decreased production of nitric oxide and pro-inflammatory cytokines [16].

Studies demonstrate that chalcones suppress lipopolysaccharide-induced nitric oxide synthase expression in macrophages, contributing to their anti-inflammatory potential . The compounds modulate the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, leading to reduced expression of pro-inflammatory cytokines and adhesion molecules .

Antiviral Research Applications

Research into the antiviral applications of (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one and related chalcone derivatives reveals promising therapeutic potential against various viral pathogens. Studies demonstrate that chalcones exhibit antiviral activity through multiple mechanisms, including curative, inactivation, and protection properties [19].

Chalcone derivatives containing chlorinated substituents have shown significant activity against cytomegalovirus (CMV) and tobacco mosaic virus (TMV). Compounds with nitro substituents demonstrated effectiveness against Trychophyton mentagrophytes fungi and showed antimycobacterial potential [19]. The EC50 values for antiviral activity range from 51.65 to 726.3 μg/mL, depending on the specific derivative and target virus [19].

The antiviral mechanism involves interaction with viral coat proteins and interference with viral replication processes. Fluorescence spectroscopy studies reveal that active chalcone derivatives demonstrate strong affinity for TMV coat protein, which correlates with their inactivating properties [19]. This protein binding disrupts viral assembly and infectivity.

Molecular studies indicate that chalcone compounds can inhibit viral enzyme systems and interfere with viral nucleic acid synthesis. The α,β-unsaturated carbonyl system of chalcones facilitates interaction with viral proteins, leading to disruption of essential viral life cycle processes [20]. Some derivatives exhibit higher curative activity compared to standard antiviral drugs like ribavirin [19].

Research demonstrates that chalcone-purine hybrids show enhanced antiviral properties, with some compounds exhibiting significant anti-TMV and anti-CMV activities. These hybrid molecules combine the antiviral properties of both chalcone and purine moieties, resulting in synergistic therapeutic effects [19].

Other Bioactivity Research Areas

Beyond the primary bioactivity areas, (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one and related chalcone derivatives demonstrate additional therapeutic applications in various research domains. These compounds exhibit antioxidant properties through radical scavenging mechanisms and protection against oxidative stress-related diseases .

Neuroprotective effects represent an emerging area of chalcone research. Studies demonstrate that chalcones can reduce neuroinflammation and protect neural tissue from damage through modulation of inflammatory mediators and oxidative stress pathways [25]. The compounds show potential in treating neurodegenerative diseases by inhibiting pro-inflammatory cytokine production in microglial cells [25].

Metabolic disorder applications include inhibition of key enzymes involved in carbohydrate metabolism. Chalcone derivatives demonstrate inhibitory activity against α-glucosidase and α-amylase enzymes, suggesting potential applications in diabetes management . The compounds exhibit competitive and non-competitive inhibition patterns with IC50 values comparable to standard antidiabetic drugs [10].

Cardiovascular protective effects have been documented through inhibition of platelet aggregation and improvement of endothelial function. Chalcones demonstrate ability to modulate cardiovascular risk factors through anti-inflammatory and antioxidant mechanisms [10]. The compounds show potential in preventing atherosclerosis and reducing cardiovascular disease risk [10].

Immunomodulatory activities represent another significant area of research. Chalcones demonstrate ability to modulate immune system function through effects on various immune cell types, including macrophages, T cells, and B cells [16]. The compounds can enhance or suppress immune responses depending on the specific derivative and concentration used [16].

XLogP3

4.3

Dates

Last modified: 04-15-2024

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